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Compound of Interest

Compound Name: Carasiphenol C

Cat. No.: B15595138 Get Quote

Introduction
Carasiphenol C is a complex polyphenolic compound isolated from Caragana sinica, a plant

used in traditional medicine.[1][2] Its intricate structure, featuring multiple phenolic and hydroxyl

groups, presents a unique challenge and opportunity for structural elucidation using mass

spectrometry. This application note provides a detailed protocol and predicted fragmentation

analysis of Carasiphenol C using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS). Understanding its fragmentation pattern is crucial for its identification in complex

mixtures, metabolite studies, and quality control of botanical extracts.

Carasiphenol C has a molecular formula of C₄₂H₃₂O₉ and a molecular weight of 680.7 g/mol .

[1][3][4] Given its polyphenolic nature, it is expected to exhibit characteristic fragmentation

patterns involving cleavages of ether bonds and rearrangements within its polycyclic structure.

These fragmentation pathways are essential for the structural confirmation and quantification of

Carasiphenol C in various matrices.

Predicted Mass Spectrometry Fragmentation of
Carasiphenol C
While specific experimental fragmentation data for Carasiphenol C is not readily available in

the current literature, a putative fragmentation pathway can be predicted based on the known

fragmentation of similar phenolic compounds.[5][6] The complex pentacyclic structure of

Carasiphenol C suggests that initial fragmentation will likely occur at the ether linkage and
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subsequent cleavages will involve the loss of phenolic rings and smaller neutral molecules like

water and carbon monoxide.

A proposed fragmentation scheme would involve the following steps:

Precursor Ion Formation: In positive ion mode electrospray ionization (ESI), Carasiphenol C
is expected to form a protonated molecule [M+H]⁺ at m/z 681.21. In negative ion mode, a

deprotonated molecule [M-H]⁻ at m/z 679.19 would be observed.

Initial Fragmentation: The most labile bond in the protonated molecule is likely the C-O-C

ether linkage within the pentacyclo-nonadeca-hexaene core. Cleavage at this position would

lead to the opening of the central heterocyclic ring.

Major Fragment Ions: Subsequent fragmentation could involve retro-Diels-Alder (RDA)

reactions within the newly formed structures, leading to the loss of dihydroxyphenyl and

hydroxyphenyl moieties. Key predicted fragment ions are summarized in the table below.

Predicted Quantitative Fragmentation Data
Precursor Ion (m/z)

Proposed
Fragment Ion (m/z)

Proposed Neutral
Loss

Putative Fragment
Structure

681.21 [M+H]⁺ 573.16 C₇H₆O₂

Loss of a

dihydroxyphenyl

group

681.21 [M+H]⁺ 499.14 C₁₃H₁₀O₃

Cleavage and loss of

a larger phenolic

fragment

681.21 [M+H]⁺ 391.09 C₁₉H₁₄O₄
Further fragmentation

of the core structure

573.16 465.11 C₇H₆O

Loss of a

hydroxyphenyl group

from the initial

fragment

499.14 391.09 C₇H₆O
Loss of a

hydroxyphenyl group
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Note: The m/z values are predicted and would need to be confirmed by high-resolution mass

spectrometry. The relative abundances of these fragments will be dependent on the collision

energy used.

Experimental Protocol: LC-MS/MS Analysis of
Carasiphenol C
This protocol outlines a general method for the analysis of Carasiphenol C using a standard

LC-MS/MS system, such as a triple quadrupole or Q-TOF mass spectrometer.[7][8][9]

Sample Preparation
Extraction: For plant material, perform an extraction using 80% methanol. Sonicate the

sample for 30 minutes, followed by centrifugation at 10,000 x g for 15 minutes.[10]

Purification: The supernatant can be further purified using solid-phase extraction (SPE) with

a C18 cartridge to remove interfering substances.

Final Preparation: Evaporate the solvent and reconstitute the sample in a mobile phase-

compatible solvent (e.g., 50% methanol). Filter through a 0.22 µm syringe filter before

injection.[7]

Liquid Chromatography Conditions
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[7]

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

0-2 min: 5% B

2-20 min: 5-95% B

20-25 min: 95% B
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25-26 min: 95-5% B

26-30 min: 5% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40 °C.

Mass Spectrometry Conditions
Ion Source: Electrospray Ionization (ESI), positive and negative modes.

Scan Mode: Full scan (m/z 100-1000) for initial identification, followed by product ion scan

(MS/MS) of the precursor ion (m/z 681.2 for positive mode, 679.2 for negative mode).

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Collision Gas: Argon.

Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Analysis
The acquired data should be processed using appropriate software. The full scan data will be

used to identify the precursor ion of Carasiphenol C. The MS/MS spectra will reveal the

fragmentation pattern, which can be compared to the predicted fragments in the table above.

For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed using

the most intense and specific precursor-to-product ion transitions.[8]
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Caption: Workflow for the LC-MS/MS analysis of Carasiphenol C.
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Caption: Predicted fragmentation of Carasiphenol C in positive ion mode.

Conclusion
This application note provides a foundational protocol and predictive fragmentation analysis for

Carasiphenol C. The proposed LC-MS/MS method is a starting point for researchers and can

be optimized for specific instrumentation and sample matrices. The predicted fragmentation

patterns, while theoretical, offer a valuable guide for the identification and structural elucidation

of this complex natural product. Further studies involving high-resolution mass spectrometry

and NMR will be essential to confirm these proposed fragmentation pathways and to fully

characterize the mass spectral behavior of Carasiphenol C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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